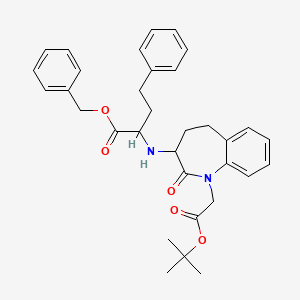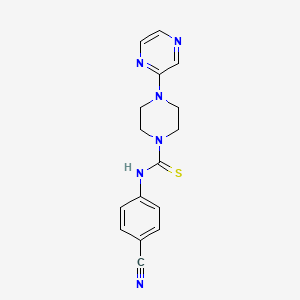
2-(Chloromethyl)-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-4-methylaniline is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with an amino group at the second position, a methyl group at the fifth position, and a chlorine atom at the benzyl position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methylaniline can be achieved through several methods. One common approach involves the chlorination of 2-Amino-5-methylbenzyl alcohol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction proceeds as follows:
2-Amino-5-methylbenzyl alcohol+SOCl2→2-Amino-5-methylbenzyl chloride+SO2+HCl
Alternatively, the compound can be synthesized by the direct chlorination of 2-Amino-5-methyltoluene using chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of chlorinating agent and reaction parameters is crucial to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-4-methylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2) to form corresponding derivatives.
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form 2-Amino-5-methylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or sodium alkoxide (NaOR) in polar solvents such as ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: 2-Amino-5-methylbenzyl alcohol, 2-Amino-5-methylbenzyl ethers, and 2-Amino-5-methylbenzylamines.
Oxidation: 2-Nitro-5-methylbenzyl chloride.
Reduction: 2-Amino-5-methylbenzylamine.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-4-methylaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs targeting specific biological pathways, such as enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the synthesis of polymers and advanced materials with specific properties, such as conductivity and thermal stability.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-4-methylaniline depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and catalysis. In materials science, the compound’s reactivity and functional groups enable it to participate in polymerization reactions, leading to the formation of advanced materials with desired properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-chlorobenzyl chloride: Similar structure but with a chlorine atom at the fifth position instead of a methyl group.
2-Amino-4-methylbenzyl chloride: Similar structure but with the methyl group at the fourth position.
2-Amino-5-methylbenzyl bromide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(Chloromethyl)-4-methylaniline is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both an amino group and a chlorine atom on the benzene ring allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Eigenschaften
Molekularformel |
C8H10ClN |
|---|---|
Molekulargewicht |
155.62 g/mol |
IUPAC-Name |
2-(chloromethyl)-4-methylaniline |
InChI |
InChI=1S/C8H10ClN/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5,10H2,1H3 |
InChI-Schlüssel |
VGJDRXWGTACCKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















